molecular formula C24H24ClNO B13407521 N-Desethyl-E-Clomiphene

N-Desethyl-E-Clomiphene

Cat. No.: B13407521
M. Wt: 377.9 g/mol
InChI Key: JZPXQFJYBKJJBY-WCWDXBQESA-N
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Description

N-Desethyl-E-Clomiphene is a metabolite of clomiphene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of female infertility to trigger ovulation. Clomiphene is administered as a mixture of two isomers, enclomiphene and zuclomiphene. This compound is formed through the metabolic process of clomiphene in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl-E-Clomiphene involves the desethylation of clomiphene. This process can be achieved through various chemical reactions, including the use of hydrogen chloride in methanol. The reaction typically involves stirring clomiphene with hydrogen chloride in methanol at room temperature, followed by recrystallization to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Desethyl-E-Clomiphene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, methanol, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced clomiphene, and various substituted derivatives .

Scientific Research Applications

N-Desethyl-E-Clomiphene has several scientific research applications, including:

Mechanism of Action

N-Desethyl-E-Clomiphene exerts its effects by modulating estrogen receptors. It acts as a mixed agonist and antagonist of the estrogen receptor, depending on the baseline estrogen levels. In low estrogen conditions, it activates the estrogen receptor alpha, while in high estrogen conditions, it partially blocks the receptor. It also acts as an antagonist of the estrogen receptor beta .

Comparison with Similar Compounds

Similar Compounds

    Clomiphene: The parent compound from which N-Desethyl-E-Clomiphene is derived.

    Tamoxifen: Another selective estrogen receptor modulator with similar therapeutic applications.

    Enclomiphene: One of the isomers of clomiphene.

    Zuclomiphene: The other isomer of clomiphene.

Uniqueness

This compound is unique due to its specific metabolic pathway and its role as a metabolite of clomiphene. Its distinct chemical structure and properties make it an important compound for research and therapeutic applications .

Properties

Molecular Formula

C24H24ClNO

Molecular Weight

377.9 g/mol

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine

InChI

InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3/b24-23+

InChI Key

JZPXQFJYBKJJBY-WCWDXBQESA-N

Isomeric SMILES

CCNCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3

Canonical SMILES

CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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